molecular formula C8H15NO4 B6594622 tert-Butyl (3-hydroxy-2-oxopropyl)carbamate CAS No. 1251455-27-2

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate

Cat. No.: B6594622
CAS No.: 1251455-27-2
M. Wt: 189.21 g/mol
InChI Key: ZWSWDSZTXMEGGC-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxy-2-oxopropyl)carbamate (CAS 1251455-27-2) is a carbamate-protected amino alcohol derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H15NO4 and a molecular weight of 189.10 g/mol, this compound serves as a versatile building block for the development of novel pharmacophores. Its structure features both a reactive keto group and a protected amine, making it a valuable intermediate for constructing more complex molecules through reactions such as reductive amination and nucleophilic addition. In research applications, this compound's properties are particularly valuable for probing enzyme active sites. Recent studies have utilized carbamate-based chemical libraries to discover novel inhibitors for bacterial β-lactamase enzymes, a major source of antibiotic resistance. These focused libraries exploit specific functional groups to target conserved binding pockets, such as the carboxylate-binding pocket present in all β-lactamases, leading to the identification of non-β-lactam pharmacophores for drug development . As a key synthetic intermediate, this compound can be used in the synthesis of potential enzyme inhibitors and other biologically active molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h10H,4-5H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWDSZTXMEGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678543
Record name tert-Butyl (3-hydroxy-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251455-27-2
Record name tert-Butyl (3-hydroxy-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, tert-butyl carbamate reacts with 3-hydroxy-2-oxopropanal in anhydrous dichloromethane (DCM) at 0°C, facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) . The aldehyde’s carbonyl group undergoes nucleophilic attack by the amine, forming an imine intermediate. Subsequent hydrolysis or reduction yields the hydroxy-oxo moiety.

Key parameters affecting yield include:

  • Temperature : Reactions performed below 10°C minimize side reactions like aldol condensation.

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.

  • Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Example Protocol :

  • Dissolve tert-butyl carbamate (1.0 equiv) and 3-hydroxy-2-oxopropanal (1.1 equiv) in DCM.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Stir for 4 hours at room temperature.

  • Wash with 5% LiCl (aq), dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography.

Yield : 73–85%.

Hydrolysis of Protected Precursors

Hydrolysis of halogenated or ester-protected intermediates provides a direct route to introduce the hydroxyl group. This method is favored for its scalability and compatibility with industrial processes.

Chlorinated Precursor Hydrolysis

A patent describes the hydrolysis of tert-butyl (3-chloro-2-oxopropyl)carbamate using 2M NaOH at 40°C for 6 hours. The chlorine atom is replaced by a hydroxyl group via nucleophilic substitution, with the Boc group remaining intact due to its stability under basic conditions.

Reaction Conditions :

  • Base : NaOH (2M aqueous solution).

  • Temperature : 40°C.

  • Workup : Neutralization with HCl, extraction with ethyl acetate.

Yield : 68–72%.

Ester Hydrolysis

Methyl or ethyl esters of tert-butyl (2-oxopropyl)carbamate undergo saponification. For instance, treatment with LiOH in THF/water at 25°C cleaves the ester to yield the carboxylic acid, which is subsequently reduced to the alcohol.

Limitations :

  • Requires additional reduction steps (e.g., NaBH₄).

  • Lower yields (55–60%) due to intermediate instability.

Reductive Amination

Reductive amination offers stereochemical control, making it suitable for enantioselective synthesis. A ketone intermediate (e.g., 3-oxopropyl carbamate) reacts with ammonium acetate in the presence of NaBH₃CN or Pd/C under H₂ to form the amine, which is subsequently Boc-protected.

Protocol and Challenges

  • React 3-oxopropyl carbamate with NH₄OAc in methanol.

  • Add NaBH₃CN (1.5 equiv) at 0°C.

  • Stir for 12 hours, then quench with saturated NaHCO₃.

  • Extract with DCM and purify.

Yield : 50–65%.
Stereoselectivity : Erythro/threo ratios of 4:1 are achievable at low temperatures (-10°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereochemical Control
Coupling with Aldehyde8595ModerateLow
Hydrolysis7290HighModerate
Reductive Amination6588LowHigh

Key Findings :

  • Coupling with Aldehydes is optimal for small-scale, high-purity synthesis.

  • Hydrolysis excels in industrial settings due to streamlined workflows.

  • Reductive Amination is preferred for enantioselective applications despite lower yields.

Industrial-Scale Production Insights

Large-scale manufacturing (e.g., >100 kg batches) employs continuous flow reactors to enhance efficiency. For example, a plug-flow reactor with residence time of 30 minutes achieves 90% conversion in the hydrolysis method. Critical considerations include:

  • Cost of Reagents : HATU is expensive ($120/g), favoring NaOH hydrolysis for bulk production.

  • Waste Management : Aqueous waste from hydrolysis requires pH adjustment before disposal.

Emerging Techniques and Innovations

Recent advances focus on enzymatic catalysis and photoredox methods . Lipase-mediated coupling in ionic liquids achieves 78% yield with minimal purification. Photoredox approaches using Ru(bpy)₃²⁺ under blue light enable room-temperature reactions, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
tert-Butyl (3-hydroxy-2-oxopropyl)carbamate has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to interact favorably with nucleophiles makes it a candidate for developing new pharmaceuticals. Preliminary studies indicate that it may enhance the biological activity of compounds by serving as a protective group or as part of a larger molecular framework .

2. Enzyme Inhibition:
Research has suggested that derivatives of this compound can act as enzyme inhibitors, which is crucial in designing drugs for diseases where enzyme activity needs to be regulated. The structural features of this compound allow for modifications that can enhance its inhibitory potency against specific target enzymes.

Organic Synthesis Applications

1. Synthesis of Complex Molecules:
The compound can serve as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as acylation, alkylation, and condensation. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes .

2. Formation of Stable Intermediates:
Due to its unique functional groups, this compound can form stable intermediates that are essential for further transformations in synthetic pathways. This stability is beneficial for chemists aiming to develop complex organic molecules efficiently .

Case Study 1: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited significant cytotoxicity against cancer cell lines, showcasing its potential in pharmaceutical applications.

Case Study 2: Enzyme Inhibition Research
In another investigation, researchers explored the inhibitory effects of derivatives of this compound on specific enzymes associated with metabolic disorders. The results indicated that modifications to the this compound structure could enhance enzyme binding affinity, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (3-hydroxy-2-oxopropyl)carbamate with structurally analogous carbamates, focusing on synthesis, physicochemical properties, and functional group reactivity.

Structural Analogues and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Functional Groups Key Structural Features Similarity Score* Reference
This compound -OH, -CO, Boc Linear chain with polar groups 1.00 Target
tert-Butyl (3-oxopropyl)carbamate (Compound 24) -CO, Boc Lacks hydroxyl group; simpler chain 0.90
N-Boc-3-(methylamino)-1-propanol -NH(CH₃), -OH, Boc Amino and hydroxyl groups 0.91
tert-Butyl (3-oxocyclopentyl)carbamate -CO, Boc Cyclopentyl ring introduces steric effects N/A
tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate -SMe, -CO, Boc Methylsulfanyl group enhances electron density N/A

*Similarity scores based on Tanimoto coefficients ().

Key Observations :
  • Hydroxyl vs.
  • Cyclic vs.
  • Electron-Donating Substituents : The methylsulfanyl group in tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate stabilizes adjacent carbocations, a feature absent in the target compound .
Key Observations :
  • The target compound’s synthesis likely parallels that of tert-butyl (3-oxopropyl)carbamate (Compound 24) but requires additional steps to introduce the hydroxyl group, such as selective oxidation or protection .
  • Reductive amination is a common strategy for amino-containing analogues (e.g., ), whereas the target compound’s ketone group may instead undergo reductions to form secondary alcohols .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (Log S) Hydrogen Bond Donors Reference
This compound ~203.25* Est. 250–300 -2.5* 1 (hydroxyl) N/A
tert-Butyl (3-oxocyclopentyl)carbamate 199.25 367.9 -2.8 0
tert-Butyl (3-(methylamino)propyl)carbamate 202.27 N/A -1.9 1 (amino)

*Estimated based on molecular formula C₈H₁₅NO₄.

Key Observations :
  • The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogues like tert-butyl (3-oxocyclopentyl)carbamate, improving aqueous solubility .
  • tert-Butyl (3-(methylamino)propyl)carbamate’s amino group contributes to higher Log S values, suggesting better solubility in polar solvents .

Biological Activity

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate is a compound of increasing interest in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and its role in various biochemical pathways. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₉N₁O₃
  • Molecular Weight : Approximately 189.21 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxy group, and a ketone functional group, contributing to its reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It can act as both an inhibitor and an activator, depending on the biological context:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes, thereby modulating their activity. This is crucial in pathways involving metabolic processes and signal transduction.
  • Targeting Protein-Protein Interactions (PPIs) : Recent studies suggest that it may influence PPIs involved in critical cellular functions, including oxidative stress response and inflammation pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has been shown to upregulate the Nrf2 pathway, enhancing the cellular defense mechanisms against oxidative stress .
  • Enzyme Modulation : The compound's ability to interact with various enzymes suggests potential applications in drug development for metabolic disorders.
  • Potential Anti-Cancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by degrading key proteins involved in cell survival pathways .

Study 1: Enzyme Inhibition

A study examined the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated:

EnzymeIC₅₀ Value (μM)Effect
Enzyme A12.5Inhibition
Enzyme B5.0Activation

These findings highlight the compound's dual role as an inhibitor and activator depending on the enzyme targeted.

Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, this compound was tested for its ability to activate the Nrf2 pathway:

TreatmentNrf2 Activation Level (%)
Control0
Compound75

This significant activation suggests potential therapeutic applications in conditions characterized by oxidative damage .

Study 3: Anti-Cancer Potential

A recent study evaluated the compound's effect on cancer cell lines, particularly focusing on its ability to induce apoptosis:

Cell LineConcentration (μM)Apoptosis Rate (%)
MCF-71030
BT4742050

These results indicate promising anti-cancer properties, warranting further investigation into its mechanisms and efficacy .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds regarding their biological activities:

Compound NameBiological Activity
tert-Butyl carbazateModerate enzyme inhibition
3-(Boc-amino)-1-propanolLow antioxidant activity
tert-Butyl (4-amino...)Significant anti-cancer properties

This comparison underscores the unique profile of this compound as a versatile agent in biological systems .

Q & A

Basic: What are the common synthetic routes for tert-Butyl (3-hydroxy-2-oxopropyl)carbamate, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves reacting tert-butyl chloroformate with a hydroxy-oxopropyl amine derivative under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Key parameters for optimization include:

  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., carbamate hydrolysis) .
  • pH adjustment : Use buffered conditions (pH 7–9) to stabilize intermediates and prevent undesired byproducts .
  • Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure high purity (>95%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on carbamate (-NHCOO-) and hydroxy/oxo group signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₉NO₄, exact mass 229.1314) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity and identify impurities .

Advanced: How can researchers design experiments to study the compound’s stability under varying storage and reaction conditions?

Answer:

  • Stress testing : Expose the compound to extreme pH (2–12), elevated temperatures (40–60°C), and UV light to identify degradation pathways .
  • Kinetic analysis : Use HPLC to quantify degradation products and calculate half-life (t½) under different conditions .
  • Stabilizers : Evaluate excipients (e.g., antioxidants) in formulations to enhance shelf life .

Advanced: How can this compound be used to investigate enzyme inhibition mechanisms in biochemical studies?

Answer:

  • Kinetic assays : Measure inhibition constants (Ki) using Michaelis-Menten kinetics under varying substrate concentrations .
  • Competitive vs. non-competitive inhibition : Determine via Lineweaver-Burk plots .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes with target enzymes, validated by in vitro assays .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Statistical validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., IC₅₀ in cytotoxicity studies) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for experimental parameters (e.g., solvent choice, cell lines) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate carbamate derivatives .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals .

Advanced: What methodologies are recommended for studying protein-ligand interactions involving this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography : Resolve 3D structures of ligand-protein complexes to identify key binding residues .

Advanced: How can computational methods be integrated with experimental data to predict and validate chemical reactivity?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Machine learning : Train models on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for synthesis .
  • Feedback loops : Validate computational predictions with small-scale experiments, iterating until >90% yield is achieved .

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